molecular formula C12H11NO2 B11715897 Methyl 3-methylquinoline-6-carboxylate

Methyl 3-methylquinoline-6-carboxylate

Cat. No.: B11715897
M. Wt: 201.22 g/mol
InChI Key: OWSCXQOCYRPGEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methylquinoline-6-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse applications in medicinal and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methylquinoline-6-carboxylate typically involves the reaction of 3-methylquinoline with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives, such as quinoline-6-carboxylic acid, 3-methylquinoline-6-carboxylic acid, and substituted quinolines .

Scientific Research Applications

Methyl 3-methylquinoline-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-methylquinoline-6-carboxylate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

  • Quinoline-6-carboxylic acid
  • 3-Methylquinoline
  • Quinoline-3-carboxylate

Uniqueness

Methyl 3-methylquinoline-6-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for various synthetic and research applications .

Biological Activity

Methyl 3-methylquinoline-6-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications, supported by relevant data and case studies.

  • Molecular Formula : C12H11NO2
  • Molecular Weight : 201.23 g/mol
  • CAS Number : 1890295-17-6

Biological Activities

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of pathogens. Research indicates that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Several studies have indicated that this compound may possess anticancer effects, potentially through the inhibition of specific enzymes involved in cancer cell proliferation.
  • Antioxidant Effects : The compound has shown promise as an antioxidant, which may contribute to its protective effects against oxidative stress-related diseases.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival and proliferation of pathogens and cancer cells.
  • DNA Interference : It has been suggested that this compound can interfere with DNA synthesis, leading to reduced viability of rapidly dividing cells.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mLReference
Staphylococcus aureus12.5
Escherichia coli50
Listeria monocytogenes25

Case Studies

  • Anticancer Study :
    A study evaluated the effect of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential for development as an anticancer agent. The IC50 value was determined to be approximately 20 µM in vitro, indicating significant activity against targeted cancer cells.
  • Antimicrobial Efficacy :
    In a comparative study, this compound was tested against several bacterial strains. It demonstrated superior antimicrobial activity compared to standard antibiotics, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 3-methylquinoline-6-carboxylate

InChI

InChI=1S/C12H11NO2/c1-8-5-10-6-9(12(14)15-2)3-4-11(10)13-7-8/h3-7H,1-2H3

InChI Key

OWSCXQOCYRPGEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)C(=O)OC)N=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.